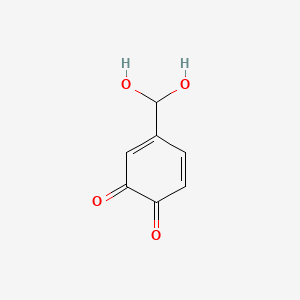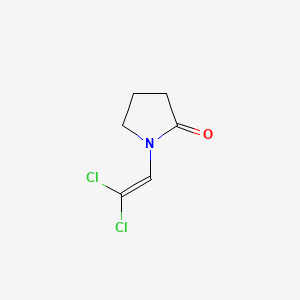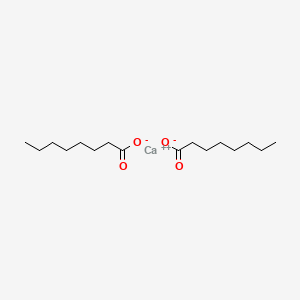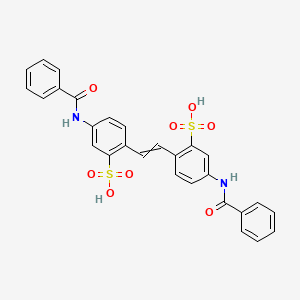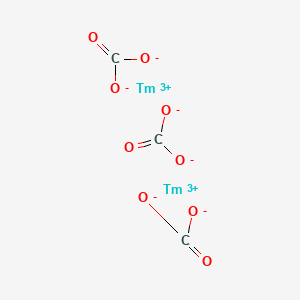![molecular formula C14H13N3S B13835161 N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with an appropriate aniline derivative under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine (TEA) in a solvent like chloroform . Another method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce the reaction time and improve the yield .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using efficient and economical methods. One such method is the base-promoted intramolecular C–S bond coupling cyclization in dioxane, which allows for the preparation of 2-substituted benzothiazoles from N-substituted-N-(2-halophenyl)thioureas . This method is advantageous due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br₂) or chlorine (Cl₂) to introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in halogenated derivatives of the original compound.
Scientific Research Applications
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the death of the bacterial cells, making the compound a potential candidate for the treatment of tuberculosis.
Comparison with Similar Compounds
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives and known for its antimicrobial properties.
N-(benzothiazol-2-yl)-2-cyanoacetamide: A compound with potential anticancer activity and used in the synthesis of other heterocyclic compounds.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have shown promising antibacterial activity and are used in medicinal chemistry research.
Compared to these compounds, this compound exhibits unique properties such as enhanced stability and specific biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H13N3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |
InChI |
InChI=1S/C14H13N3S/c1-17-12-9-5-6-10-13(12)18-14(17)16-15-11-7-3-2-4-8-11/h2-10,15H,1H3 |
InChI Key |
WPIYDVPSDRHPCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
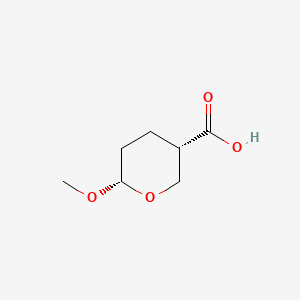

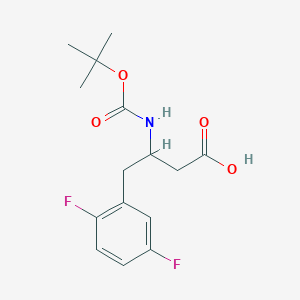
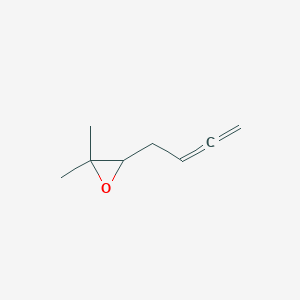
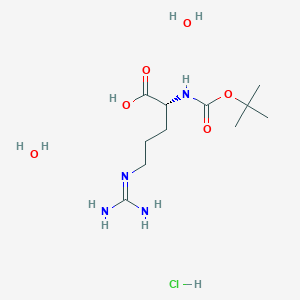
![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
